2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
Properties
Molecular Formula |
C8H9N5O |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-6-(aminomethyl)-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N5O/c9-2-4-1-5-3-11-8(10)13-6(5)12-7(4)14/h1,3H,2,9H2,(H3,10,11,12,13,14) |
InChI Key |
PHQQYMUKDQVEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization Using 2,4,6-Triaminopyrimidine and Nitromalonaldehyde
One efficient approach involves the condensation of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, forming 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediates. These intermediates are then reduced using Raney nickel in DMF to yield the 6-amino derivative. Subsequent reductive amination with aldehydes introduces the aminomethyl substituent at position 6. Final N-methylation or other alkylations can be performed if required.
Reductive Condensation and Alkylation
Another route starts with 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, which undergoes reductive condensation with aromatic amines (e.g., 3,4,5-trimethoxyaniline) in the presence of Raney nickel and acetic acid. The resulting intermediate is then subjected to reductive alkylation with formaldehyde and sodium cyanoborohydride to introduce methyl groups at nitrogen positions.
Hydrolysis of 7-Imino Intermediates to 7-Oxo Derivatives
7-Imino-8-substituted-7,8-dihydro-pyrido[2,3-d]pyrimidines can be converted to the corresponding 7-oxo derivatives by hydrolysis in mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid. This hydrolysis is typically conducted at elevated temperatures (60–200°C) for 5 to 24 hours. The 7-oxo product precipitates upon removal of the solvent and can be purified by crystallization from solvents like ethyl acetate or dimethylformamide.
Condensation with Arylacetoesters
An alternative synthetic pathway involves reacting 2,4-diaminopyrimidinecarboxaldehyde with aryl acetoesters in the presence of bases such as sodium methoxide or sodium hydride. This reaction proceeds in solvents like dimethylformamide or tetrahydrofuran at 50–120°C over 2 to 24 hours. The product is isolated by solvent removal and crystallization.
Functional Group Transformations and Halogenation
Functionalization of the pyrido[2,3-d]pyrimidine ring can be achieved by bromination or other halogenations. For example, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be brominated using bromine in acetic acid or N-bromosuccinimide in dimethylformamide at room temperature to yield 6-bromo derivatives with yields around 48–92%. These intermediates can serve as precursors for further substitution or amination reactions.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The use of Raney nickel as a catalyst in reductive amination and reduction steps is common for introducing amino groups with high selectivity and yield.
- Hydrolysis of 7-imino intermediates under acidic conditions is a reliable method to obtain the 7-keto form, which is crucial for biological activity.
- Bromination using N-bromosuccinimide offers a mild and selective way to introduce bromine substituents, facilitating subsequent functional group transformations.
- Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yields and purity; optimization may be necessary depending on scale and desired derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations:
C2 Position: The amino group in the target compound contrasts with bulkier substituents (e.g., aryl amines in PD-173955 and Palbociclib), which are critical for kinase selectivity. Smaller substituents like -NH₂ may favor binding to compact active sites, such as DHFR .
C6 Position: The aminomethyl group (-CH₂NH₂) is unique compared to aryl (PD-173955), acetyl (Palbociclib), or heteroaryl (Voxtalisib) groups. This polar substituent may improve solubility and enable interactions with polar residues in enzymes .
C8 Position : The unsubstituted N8 in the target compound differs from methyl (PD-173955) or cyclopentyl (Palbociclib) groups, which are often used to enhance lipophilicity and target affinity .
Biological Activity
2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
The molecular formula of 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one is CHNO, with a molecular weight of 191.19 g/mol. The compound features a unique substitution pattern that facilitates various chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 2-amino-6-(aminomethyl)-8H-pyrido[2,3-d]pyrimidin-7-one |
| InChI Key | PHQQYMUKDQVEHZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit key enzymes such as tyrosine kinases and cyclin-dependent kinases , which are essential for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antiproliferative Activity
Research indicates that 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one exhibits significant antiproliferative effects against various cancer cell lines. A study reported that derivatives of this compound demonstrated IC values ranging from 0.51 µg/mL to 1.07 µg/mL against different cell lines such as SGC-7901 and HepG2 .
Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has been tested against a range of bacterial strains and has demonstrated effectiveness in inhibiting their growth . The specific mechanisms involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
- Anticancer Research : In a study focusing on the antiproliferative effects of pyrido[2,3-d]pyrimidine derivatives, researchers found that compounds similar to 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one were effective in reducing tumor size in xenograft models .
- Antimicrobial Testing : A recent investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .
Comparison with Similar Compounds
The biological activities of 2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be compared with other members of the pyrido[2,3-d]pyrimidine family:
| Compound Name | Biological Activity |
|---|---|
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative |
| Pyrimidino[4,5-d][1,3]oxazine | Antimicrobial |
| PD-173955 | Tyrosine kinase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
